(E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
Properties
IUPAC Name |
(2E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N4S/c19-13-6-4-11(5-7-13)16-10-27-17(24-16)15(9-23)26-25-14-3-1-2-12(8-14)18(20,21)22/h1-8,10,25H/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUJBWRHBDYVOS-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Thiosemicarbazones with α-Halo Ketones
The critical precursor for the thiazole ring is 2-bromo-4-fluoroacetophenone, which reacts with a custom-synthesized thiosemicarbazone derivative. The thiosemicarbazone is prepared by condensing thiourea with 3-(trifluoromethyl)phenylhydrazine, introducing the N-[3-(trifluoromethyl)phenyl] group at the hydrazine terminus. Cyclization occurs under reflux in ethanol for 4–5 hours, yielding the thiazole intermediate with a hydrazinyl side chain.
Mechanistic Insights :
- SN2 Nucleophilic Attack : The sulfur atom of the thiosemicarbazone attacks the α-carbon of 2-bromo-4-fluoroacetophenone, displacing bromide.
- Tautomerization : The intermediate undergoes keto-enol tautomerization, enabling nucleophilic attack by the imine nitrogen on the carbonyl carbon.
- Cyclization : Formation of the thiazole ring is accompanied by the elimination of hydrogen bromide, resulting in a 4-(4-fluorophenyl)thiazole scaffold.
Yield and Conditions :
- Reagents : 2-Bromo-4-fluoroacetophenone (1 eq), thiosemicarbazone derivative (1 eq)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 4–5 hours
- Yield : 61–80%
Alternative Synthetic Routes
Tetrabutylammonium Salt-Accelerated Synthesis
A modified Hantzsch protocol employs tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as a phase-transfer catalyst, enabling rapid thiazole formation at room temperature.
Procedure :
- Reagents : Phenacyl bromide derivative (1 eq), thiosemicarbazone (1 eq), Bu₄NPF₆ (0.1 eq)
- Solvent : Ethanol
- Time : 15 minutes
- Yield : 85–90%
Advantages :
- Reduced reaction time (15 minutes vs. 4–5 hours).
- Enhanced yield due to efficient catalysis of the SN2 step.
Analytical Characterization
The final product is rigorously characterized to confirm structure and purity:
Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| HRMS | m/z 390.3574 (M⁺) | |
| ¹H NMR | δ 7.8–8.1 (m, Ar-H), δ 8.5 (s, =N–H) | |
| ¹³C NMR | 158.9 (C≡N), 165.2 (C=S) | |
| ¹⁹F NMR | δ -62.5 (CF₃), -113.2 (Ar-F) |
Chromatographic Purity
- HPLC : >95% purity (C18 column, MeOH:H₂O = 70:30).
- TLC : Rf = 0.67 (silica gel, ethyl acetate/hexane = 1:1).
Challenges and Optimization
Regioselectivity in Thiazole Formation
The position of the 4-fluorophenyl group is controlled by the choice of α-halo ketone. Using 2-bromo-4-fluoroacetophenone ensures regioselective incorporation at C4 of the thiazole.
Cyanide Group Stability
The cyanide group is susceptible to hydrolysis under acidic conditions. Reactions are thus conducted under anhydrous conditions with molecular sieves to absorb moisture.
Industrial-Scale Considerations
Cost-Effective Substitutes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the anilino group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers might study its effects on different biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound could be explored for their potential to treat diseases. The presence of fluorine atoms can enhance the compound’s pharmacokinetic properties, making it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide (477197-34-5) | C₁₈H₁₀F₄N₄S | 390.3574 | 4-fluorophenyl (electron-withdrawing), 3-(trifluoromethyl)phenyl (lipophilic) |
| (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (477190-70-8) | C₁₇H₁₀FN₅O₂S | 367.357 | 2-fluorophenyl (steric hindrance), 3-nitrophenyl (strong electron-withdrawing) |
| (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide (477197-32-3) | C₁₈H₁₀F₃N₅O₂S | 417.3645 | 4-nitrophenyl (electron-withdrawing), 3-(trifluoromethyl)phenyl |
| N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide (380385-97-7) | C₁₉H₁₅N₅O₂S | 377.0946 | 4-dimethylaminophenyl (electron-donating), 3-nitrophenyl |
Key Observations
Substituent Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the 3-nitrophenyl group in analogs (CAS: 477190-70-8, 477197-32-3), which strongly withdraw electrons via resonance. This difference may influence reactivity in synthetic pathways or interactions with biological targets .
Steric and Positional Variations: The 2-fluorophenyl substituent in CAS 477190-70-8 introduces ortho-substitution, which may cause steric hindrance, unlike the para-substituted fluorophenyl in the target compound . The 4-dimethylaminophenyl group in CAS 380385-97-7 is electron-donating, contrasting with electron-withdrawing groups in other compounds. This could increase solubility in polar solvents or alter binding kinetics .
Molecular Weight Trends: The nitro group (NO₂) in CAS 477197-32-3 increases molecular weight (417.36 g/mol) compared to the target compound (390.36 g/mol), which may affect bioavailability or metabolic stability .
Biological Activity
(E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide, with a molecular formula of and a molecular weight of approximately 390.36 g/mol. The structure features a thiazole ring, fluorine substituents, and a cyanide group, which are known to enhance biological activity by improving metabolic stability and bioavailability .
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : This can be accomplished via coupling reactions such as Suzuki or Heck coupling.
- Addition of the Trifluoromethyl Anilino Group : Nucleophilic substitution reactions are commonly employed here.
- Formation of the Carboximidoyl Cyanide Group : This final step may involve reactions with agents like cyanogen bromide .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains. The presence of fluorine atoms in the structure contributes to enhanced interaction with microbial targets, potentially increasing efficacy against resistant strains .
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro assays have shown promising results in reducing cell viability in various cancer types .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
